4-Chloro-3-ethynylquinoline
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Overview
Description
4-Chloro-3-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylquinoline can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs a boronic acid or ester and a halogenated quinoline derivative under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethynylquinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group on the quinoline ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid are commonly used for nitration and sulfonation reactions.
Nucleophilic Substitution: Reagents such as sodium amide and lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
4-Chloro-3-ethynylquinoline has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethynyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
4-Bromoquinoline: Similar in structure but with a bromo group instead of a chloro group.
2-Ethynylquinoline: Similar in structure but with the ethynyl group at a different position.
Uniqueness: 4-Chloro-3-ethynylquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H6ClN |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloro-3-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12/h1,3-7H |
InChI Key |
ZHIHHGVQWBHXED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
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